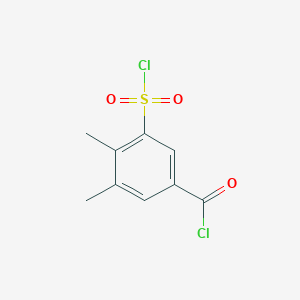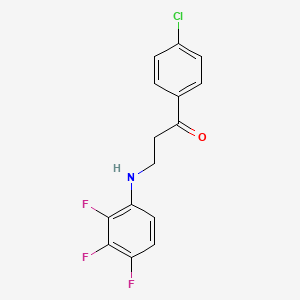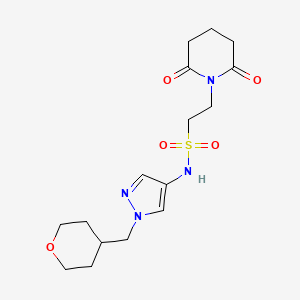
N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C22H30N4O4 and its molecular weight is 414.506. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Research has shown that derivatives of pyrimidinone and oxazinone, which share structural similarities with N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, possess significant antimicrobial properties. These compounds are synthesized using citrazinic acid as a starting material, leading to the development of antimicrobial agents. The antimicrobial activity of these compounds is found to be comparable to streptomycin and fusidic acid, which are used as reference drugs, highlighting their potential in combating bacterial and fungal infections (A. Hossan et al., 2012).
Anti-inflammatory and Analgesic Applications
Another study focuses on synthesizing novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic properties. These compounds have been evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, demonstrating high inhibitory activity and selectivity for COX-2. This suggests their potential use as anti-inflammatory agents with analgesic properties, offering a new avenue for the development of drugs in this category (A. Abu‐Hashem et al., 2020).
Antitumor Activity
The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has been synthesized and identified as a potent inhibitor of mammalian dihydrofolate reductase, with significant activity against the Walker 256 carcinosarcoma in rats. This highlights its potential as an antitumor agent, offering insights into its therapeutic applications in cancer treatment (E. Grivsky et al., 1980).
Synthesis of N-alkylacetamides and Carbamates
Research into the synthesis of N-alkylacetamides and carbamates using p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts demonstrates the versatility of these reagents in producing compounds with potential pharmaceutical applications. The study outlines a method for transforming these compounds into N-alkylacetamides and protected amines, suggesting a broader application in the synthesis of natural and pharmaceutical products (Takeo Sakai et al., 2022).
Anticancer Agents Development
Another line of research involves the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, aiming to discover new anticancer agents. Through attaching different aryloxy groups to the pyrimidine ring, one compound demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, showcasing its potential as a lead compound in anticancer drug development (M. M. Al-Sanea et al., 2020).
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-15-8-10-26(11-9-15)22-24-16(2)12-20(25-22)30-14-19(27)23-13-17-6-5-7-18(28-3)21(17)29-4/h5-7,12,15H,8-11,13-14H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQPDVYOFCWQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=C(C(=CC=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2714178.png)
![(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid](/img/structure/B2714179.png)
![4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2714180.png)



![Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2714184.png)




![N-(3,4-dimethoxyphenethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2714195.png)
![Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2714196.png)